molecular formula C24H21N5O2S B2876429 N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 899348-57-3

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2876429
CAS No.: 899348-57-3
M. Wt: 443.53
InChI Key: AZPGBLXNYXOIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused heterocyclic core. Key structural features include:

  • Position 5: An N-(2,3-dimethylphenyl) substituent, contributing hydrophobic interactions and regiochemical specificity.
  • Core: The [1,2,3]triazolo[1,5-a]quinazoline scaffold, a bicyclic system that may enhance binding affinity in medicinal chemistry contexts.

Its synthesis likely involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for triazole formation .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-11-13-18(14-12-15)32(30,31)24-23-26-22(25-20-9-6-7-16(2)17(20)3)19-8-4-5-10-21(19)29(23)28-27-24/h4-14H,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPGBLXNYXOIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multi-step organic reactions. The process may start with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl and amine groups. Common reagents and conditions include:

    Starting Materials: 2,3-dimethylaniline, 4-methylbenzenesulfonyl chloride, and appropriate triazole precursors.

    Reaction Conditions: Use of catalysts such as palladium or copper, solvents like dichloromethane or ethanol, and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIMETHYLPHENYL)-3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:

Biological Activity

N-(2,3-Dimethylphenyl)-3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound is synthesized through a series of reactions involving starting materials such as 2,3-dimethylaniline and 4-methylbenzenesulfonyl chloride. The general synthetic route includes:

  • Formation of the Sulfonamide : Reaction of 2,3-dimethylaniline with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.
  • Triazole Formation : The sulfonamide is then reacted with appropriate reagents to introduce the triazole moiety, ultimately yielding the target compound.

This synthetic approach is critical for producing derivatives with varying biological activities.

Enzyme Inhibition

Recent studies have focused on the compound's ability to inhibit key enzymes associated with various diseases:

  • Acetylcholinesterase (AChE) : A study evaluated a library of quinazoline-triazole hybrids, including the target compound, for their AChE inhibition capabilities. Results indicated that certain derivatives exhibited significant inhibitory activity (IC50 values ranging from 0.2 to 83.9 µM) . Molecular docking simulations suggested dual binding site interactions within AChE's active site, enhancing their potential as anti-Alzheimer's agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties:

  • Antitubercular Activity : Research on similar quinazoline derivatives revealed promising antitubercular activity against Mycobacterium tuberculosis. Structural modifications were shown to enhance efficacy while minimizing cytotoxicity . The presence of specific substituents was critical for maintaining activity against resistant strains.

Study 1: AChE Inhibition

In a comparative study of several quinazoline-triazole hybrids, this compound was identified as one of the most potent inhibitors of AChE. The study utilized both in vitro assays and molecular modeling to elucidate binding interactions and predict pharmacokinetic profiles.

Study 2: Antimicrobial Efficacy

Another investigation assessed the compound's efficacy against various bacterial strains. The results demonstrated that modifications in the triazole ring significantly influenced antimicrobial potency. The compound exhibited minimal cytotoxicity in human cell lines while maintaining effective bactericidal activity .

Data Table: Biological Activity Overview

Biological ActivityAssay TypeIC50 (µM)Remarks
AcetylcholinesteraseIn vitro AChE assay0.2 - 83.9Significant inhibition observed
Antitubercular ActivityM. tuberculosis assayVariesEffective against resistant strains
CytotoxicityHuman cell lines>100Minimal toxicity noted

The biological activity of this compound is believed to stem from its ability to interact with specific enzyme active sites. The sulfonamide group enhances binding affinity through strong interactions with amino acid residues in these sites . This mechanism underlies its dual action as both an enzyme inhibitor and a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Table 1: Key Structural Differences Among Triazoloquinazoline Derivatives

Compound ID (Evidence) Position 3 Substituent Position 5 Substituent Additional Features
Target Compound 4-Methylbenzenesulfonyl N-(2,3-Dimethylphenyl) None
Phenylsulfonyl N-(4-Isopropylphenyl) 7-Chloro substitution
4-Methylphenyl N-[2-(3,4-Diethoxyphenyl)ethyl] Ethoxy groups on aryl
Benzenesulfonyl N-(4-Ethoxyphenyl) Ethoxy group on aryl
3,4-Dimethylbenzenesulfonyl N-(2-Methoxy-5-methylphenyl) Methoxy and methyl groups

Detailed Comparisons

7-Chloro-N-(4-Isopropylphenyl)-3-(Phenylsulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine ( )
  • Key Differences :
    • A chloro group at position 7 increases molecular weight and polarity.
    • The phenylsulfonyl group (vs. 4-methylbenzenesulfonyl) reduces steric hindrance but lacks the electron-donating methyl group.
    • The 4-isopropylphenyl substituent introduces bulkier hydrophobic interactions compared to 2,3-dimethylphenyl.
N-[2-(3,4-Diethoxyphenyl)Ethyl]-3-(4-Methylphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine ( )
  • Key Differences :
    • Replaces the sulfonyl group with a 4-methylphenyl, eliminating sulfonamide-related polarity.
    • The N-[2-(3,4-diethoxyphenyl)ethyl] side chain introduces ethoxy groups, enhancing solubility via hydrogen bonding.
  • Implications : The absence of a sulfonyl group may reduce binding to sulfonamide-targeted enzymes or receptors.
3-(Benzenesulfonyl)-N-(4-Ethoxyphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine ( )
  • Key Differences :
    • The benzenesulfonyl group lacks the methyl substitution seen in the target compound, altering electronic and steric profiles.
    • The 4-ethoxyphenyl group increases hydrophilicity compared to 2,3-dimethylphenyl.
  • Implications : Ethoxy groups may improve water solubility but could reduce membrane permeability.
3-(3,4-Dimethylbenzenesulfonyl)-N-(2-Methoxy-5-Methylphenyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine ( )
  • Key Differences :
    • A 3,4-dimethylbenzenesulfonyl group adds steric bulk and electron-donating methyl groups.
    • The 2-methoxy-5-methylphenyl substituent combines methoxy (polar) and methyl (hydrophobic) moieties.
  • Implications : Increased steric hindrance at position 3 may limit interactions with flat binding pockets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.